SCH 211803 Demonstrates Sub-Nanomolar M2 Binding Affinity and Superior Potency Over Anthranilamide Analogs
SCH 211803 (Compound 23) exhibits a Ki of 0.89 nM for the human M2 muscarinic receptor in a radioligand binding assay using [³H]QNB displacement in CHO-K1 cells. This represents a 2.5-fold improvement in potency over Compound 20 (Ki = 2.2 nM), another anthranilamide analog, and a >600-fold improvement over the low-potency analog Compound 22 (Ki = 456 nM) .
| Evidence Dimension | M2 Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.89 nM |
| Comparator Or Baseline | Compound 20 (2.2 nM); Compound 22 (456 nM) |
| Quantified Difference | 2.5-fold more potent than Compound 20; >600-fold more potent than Compound 22 |
| Conditions | Cloned human M2 receptors stably expressed in CHO-K1 cells; displacement of [³H]QNB radioligand; Ki values are the mean of at least two determinations (SEM <15%). |
Why This Matters
Procurement of SCH 211803 ensures access to a compound with verified sub-nanomolar potency, critical for studies requiring high receptor occupancy at low concentrations, and its superior potency over close analogs like Compound 20 is a key differentiator for assay design.
